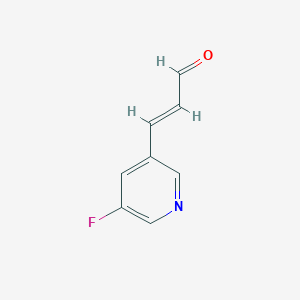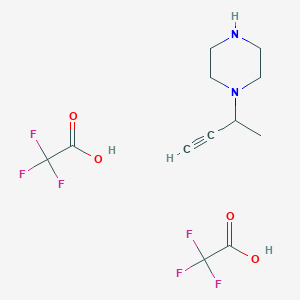
1-(But-3-yn-2-yl)piperazine, bis(trifluoroacetic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-3-yn-2-yl)piperazine, bis(trifluoroacetic acid) is a chemical compound with the molecular formula C8H14N2.2C2HF3O2. It is a derivative of piperazine, a heterocyclic organic compound, and is often used in various chemical and pharmaceutical research applications .
Preparation Methods
The synthesis of 1-(But-3-yn-2-yl)piperazine, bis(trifluoroacetic acid) typically involves the reaction of piperazine with but-3-yn-2-yl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. The product is then treated with trifluoroacetic acid to form the bis(trifluoroacetic acid) salt .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the desired product is obtained with high efficiency .
Chemical Reactions Analysis
1-(But-3-yn-2-yl)piperazine, bis(trifluoroacetic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles in the presence of a base.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-(But-3-yn-2-yl)piperazine, bis(trifluoroacetic acid) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in medicinal chemistry.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(But-3-yn-2-yl)piperazine, bis(trifluoroacetic acid) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(But-3-yn-2-yl)piperazine, bis(trifluoroacetic acid) can be compared with other similar compounds, such as:
1-(But-3-yn-2-yl)piperazine: The parent compound without the trifluoroacetic acid salt.
1-(But-3-yn-2-yl)piperidine: A similar compound with a piperidine ring instead of a piperazine ring.
1-(But-3-yn-2-yl)morpholine: A compound with a morpholine ring instead of a piperazine ring.
The uniqueness of 1-(But-3-yn-2-yl)piperazine, bis(trifluoroacetic acid) lies in its specific chemical structure and the presence of the trifluoroacetic acid salt, which can influence its reactivity and interactions in various applications .
Properties
Molecular Formula |
C12H16F6N2O4 |
|---|---|
Molecular Weight |
366.26 g/mol |
IUPAC Name |
1-but-3-yn-2-ylpiperazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H14N2.2C2HF3O2/c1-3-8(2)10-6-4-9-5-7-10;2*3-2(4,5)1(6)7/h1,8-9H,4-7H2,2H3;2*(H,6,7) |
InChI Key |
ASLVDTWGGGVLBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)N1CCNCC1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


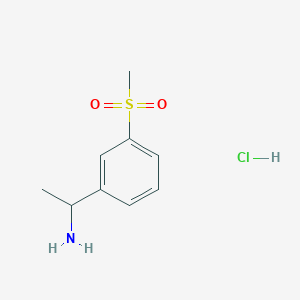
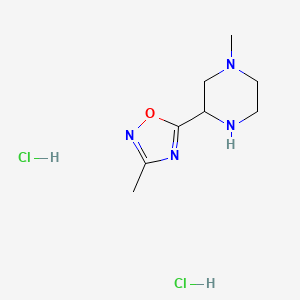
![methyl3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13512851.png)
![2-[1-(Trifluoroacetamido)cyclopentyl]acetic acid](/img/structure/B13512855.png)
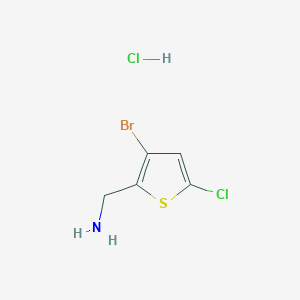
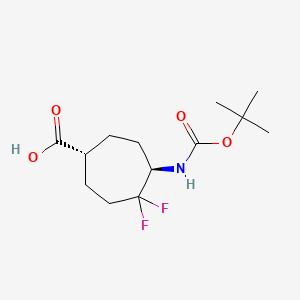
![Methyl 3-aminospiro[3.3]heptane-1-carboxylate](/img/structure/B13512865.png)
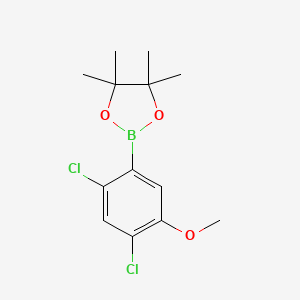
![tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl]carbamate](/img/structure/B13512872.png)
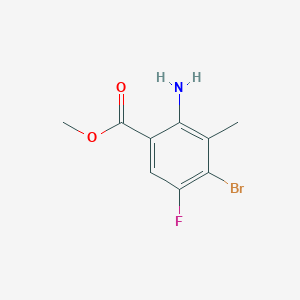
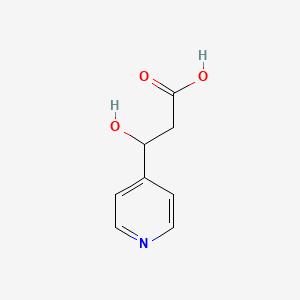
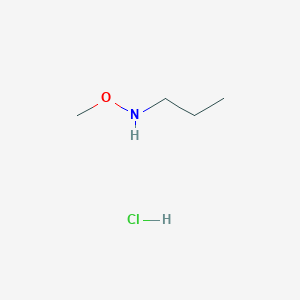
![3-[2-(Methylamino)ethoxy]benzoic acid](/img/structure/B13512905.png)
